![molecular formula C9H7F6NO5 B14404419 (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline CAS No. 83577-93-9](/img/structure/B14404419.png)
(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline: is a synthetic compound characterized by the presence of trifluoroacetyl groups and a proline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline typically involves the reaction of L-proline with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides or nucleophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of trifluoroacetyl groups on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine: In medicine, this compound has potential applications in drug development. Its unique chemical properties may be exploited to design new therapeutic agents with improved efficacy and safety profiles.
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline involves its interaction with specific molecular targets. The trifluoroacetyl groups may interact with enzymes or receptors, leading to changes in their activity. The proline backbone may also play a role in the compound’s overall effect by influencing its binding affinity and specificity.
Properties
CAS No. |
83577-93-9 |
|---|---|
Molecular Formula |
C9H7F6NO5 |
Molecular Weight |
323.15 g/mol |
IUPAC Name |
(2S,4R)-1-(2,2,2-trifluoroacetyl)-4-(2,2,2-trifluoroacetyl)oxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H7F6NO5/c10-8(11,12)6(19)16-2-3(1-4(16)5(17)18)21-7(20)9(13,14)15/h3-4H,1-2H2,(H,17,18)/t3-,4+/m1/s1 |
InChI Key |
QAASQCXWPPNADD-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


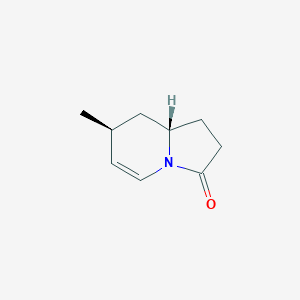


![1,1'-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14404346.png)
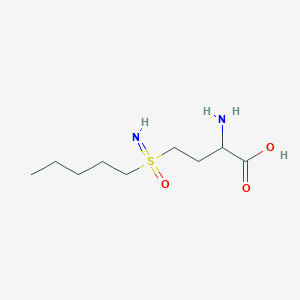
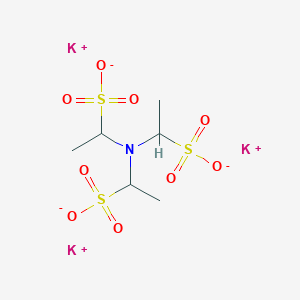

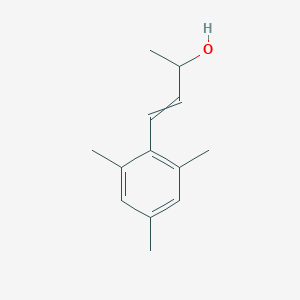
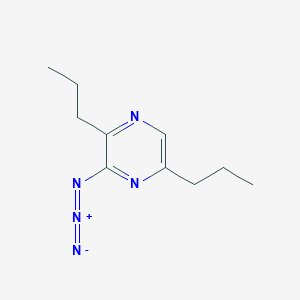
![3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14404380.png)
![1,8-Diazabicyclo[6.5.3]hexadecane](/img/structure/B14404382.png)
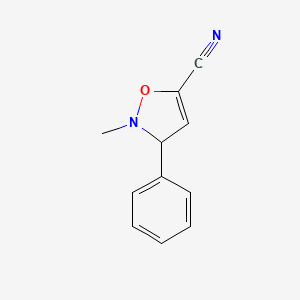

![N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine](/img/structure/B14404426.png)
